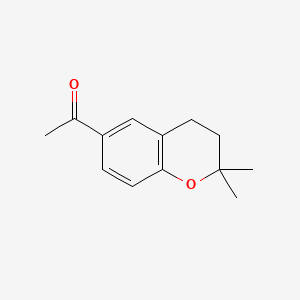










|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=[O:3].Cl[C:12]([CH3:16])([CH3:15])[C:13]#[CH:14].O.[OH-].[Na+]>C(Cl)Cl.CO>[C:2]([C:4]1[CH:5]=[CH:6][C:7]2[O:10][C:12]([CH3:16])([CH3:15])[CH2:13][CH2:14][C:8]=2[CH:9]=1)(=[O:3])[CH3:1] |f:3.4|
|


|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
|
Name
|
|
|
Quantity
|
17.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C#C)(C)C
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for six days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined extracts were concentrated in vacuo
|
|
Type
|
WASH
|
|
Details
|
washed with 1N sodium hydroxide (3×250 ml), brine (200 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 1,2-dichlorobenzene (40 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for four hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by distillation at atmospheric pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under reduced pressure (b.p. 140°-150° C. at 2.0 mm)
|


Reaction Time |
6 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C=1C=CC2=C(CCC(O2)(C)C)C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 34.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |